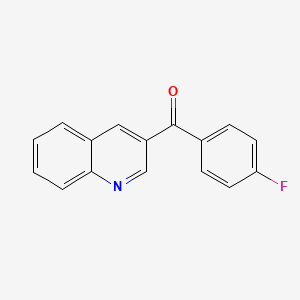

3-(4-Fluorobenzoyl)quinoline

Description

The Quinoline (B57606) Scaffold as a Privileged Structure in Contemporary Medicinal Chemistry and Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.govfrontiersin.org Its rigid structure and the presence of a nitrogen atom confer unique electronic properties and the ability to form salts, making it a versatile pharmacophore. frontiersin.org This "privileged scaffold" is found in a multitude of natural products and synthetic compounds with a wide array of biological activities. nih.govnih.gov The capacity for functionalization at various positions on the quinoline ring allows for the fine-tuning of its pharmacological profile, enabling the development of potent and selective therapeutic agents. frontiersin.orgresearchgate.net Consequently, quinoline derivatives are central to drug discovery efforts, with applications ranging from anticancer and antimalarial agents to agrochemicals and materials science. nih.govnumberanalytics.com

Historical Context and Evolution of Quinoline Synthetic Methodologies

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. iipseries.orgnumberanalytics.com The structural elucidation of quinoline spurred the development of numerous synthetic methods to construct this important heterocyclic system. numberanalytics.com These classical name reactions, many of which are still in use today, have been continuously refined to improve yields, expand substrate scope, and employ more environmentally benign conditions. ijpsjournal.comnih.gov

Advances in Friedländer Synthesis Protocols

The Friedländer synthesis, first reported in 1882, is a fundamental method for preparing quinolines. ijpsjournal.comnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. iipseries.orgresearchgate.net The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration. acs.org

Recent advancements in the Friedländer synthesis have focused on the development of more efficient and sustainable catalytic systems. These include the use of:

Polymer-supported reagents and catalysts: These offer advantages such as easier product isolation, catalyst recyclability, and often milder reaction conditions. nih.govtubitak.gov.tr

Ionic liquids, metal-organic frameworks, and nanocatalysts: These novel catalytic systems can lead to higher yields, greater selectivity, and more environmentally friendly processes. nih.gov

Microwave irradiation: This technique can significantly reduce reaction times and improve yields. ijfans.org

These modern adaptations have broadened the applicability of the Friedländer synthesis, making it a more versatile tool for generating diverse and complex quinoline derivatives. researchgate.netnih.gov

Refinements and Modern Applications of Skraup Synthesis

The Skraup synthesis, dating back to 1880, is one of the oldest and most direct methods for synthesizing the parent quinoline ring. numberanalytics.com The classic procedure involves the reaction of aniline (B41778) with glycerol (B35011), an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid. numberanalytics.comiipseries.org The mechanism is complex, involving the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org

While effective, the traditional Skraup synthesis suffers from harsh reaction conditions, the use of toxic reagents, and often low yields. nih.gov Modern refinements have aimed to address these drawbacks by:

Employing milder and more selective oxidizing agents.

Utilizing alternative acid catalysts.

Introducing microwave-assisted and ionic liquid-based protocols to improve efficiency and reduce environmental impact. nih.gov

Exploring new reaction partners to expand the scope of accessible quinoline derivatives. nih.gov

Despite its age, the Skraup reaction remains a relevant and valuable method, particularly for the synthesis of specific quinoline scaffolds. ijpsjournal.comnih.gov

Doebner-Miller Reaction and Related Cyclization Strategies

The Doebner-Miller reaction, an extension of the Skraup synthesis, provides a more versatile route to substituted quinolines. wikipedia.orgslideshare.net This reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds, reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com

Key features of the Doebner-Miller reaction include:

Broader substrate scope: It allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis. ijfans.org

Use of various acid catalysts: Lewis acids like tin tetrachloride and Brønsted acids such as p-toluenesulfonic acid are commonly employed. wikipedia.org

Biphasic reaction conditions: Modifications using two-phase systems have been explored, though their applicability can be limited by the steric accessibility of the aldehyde. thieme-connect.com

The mechanism is intricate and can be influenced by the specific reactants and conditions, but it generally involves conjugate addition, cyclization, and oxidation steps. wikipedia.org

Diverse Biological Activities and Pharmacological Relevance of Quinoline Derivatives

The quinoline nucleus is a prolific scaffold in medicinal chemistry, giving rise to compounds with an extensive spectrum of pharmacological activities. orientjchem.orgwisdomlib.org This versatility has led to the development of numerous clinically approved drugs. nih.govrsc.org

Table 1: Selected Pharmacological Activities of Quinoline Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Quinoline derivatives exhibit a variety of anticancer mechanisms, including the inhibition of DNA repair, disruption of tubulin polymerization, and modulation of key enzymes in cancer cell proliferation like kinases (e.g., EGFR, VEGFR). scite.ai They can also induce apoptosis and inhibit cell migration. orientjchem.orgresearchgate.net |

| Antimalarial | The quinoline scaffold is the backbone of several important antimalarial drugs, such as quinine, chloroquine, and mefloquine. numberanalytics.comrsc.org |

| Antibacterial | Fluoroquinolones, a major class of antibiotics, are based on the quinoline structure and are widely used to treat bacterial infections. rsc.org |

| Antiviral | Certain quinoline derivatives have shown activity against various viruses, including HIV. nih.govrsc.org |

| Anti-inflammatory | The quinoline moiety is present in compounds that exhibit anti-inflammatory properties. nih.govresearchgate.net |

| Anticonvulsant | Some quinoline derivatives have demonstrated anticonvulsant effects in preclinical studies. nih.govresearchgate.net |

| Antioxidant | The antioxidant potential of quinoline compounds has also been explored. nih.govresearchgate.net |

The ability to introduce various functional groups onto the quinoline ring system allows for the optimization of these biological activities, making it a continuously explored area of drug discovery. researchgate.netorientjchem.org

Overview of 3-(4-Fluorobenzoyl)quinoline within the Landscape of Fluorinated Quinoline Research

This compound is a specific derivative that falls within the broader and highly significant area of fluorinated quinoline research. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. researchgate.netontosight.ai

Research into fluorinated quinolines is driven by the potential to create novel therapeutic agents with superior pharmacological profiles. nih.govsioc-journal.cn For instance, fluorinated quinoline derivatives have been investigated for their potential as:

Anticancer agents: The fluorine substituent can enhance the compound's ability to interact with biological targets. researchgate.net

Fungicides: Fluorinated quinolines have shown promising antifungal activity. mdpi.com

Neuroimaging probes: Radiofluorinated quinolines are being developed as PET tracers for visualizing specific targets in the brain, such as phosphodiesterase 5 (PDE5). nih.gov

The compound this compound itself, with its specific substitution pattern, represents a molecule of interest for further investigation into its synthesis, chemical properties, and potential biological activities within this dynamic field of research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQPEKDTIMMPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactions Involving 3 4 Fluorobenzoyl Quinoline and Precursors

Elucidation of Reaction Mechanisms for Quinoline (B57606) Core Formation

The construction of the quinoline core is a pivotal step in the synthesis of 3-(4-Fluorobenzoyl)quinoline. Classical methods like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provide a foundational mechanistic framework. This reaction can be catalyzed by acids or bases and proceeds through a cyclodehydration process.

Intermediates in Enamine Chemistry and Intramolecular Cyclization Pathways

A key mechanistic pathway in the Friedländer synthesis and related reactions involves the formation of an enamine intermediate. For the synthesis of this compound, a plausible precursor is a 2-aminoaryl ketone which reacts with a β-dicarbonyl compound bearing the 4-fluorobenzoyl moiety. The initial step is the formation of an enamine from the reaction of the amine with one of the carbonyl groups.

This enamine intermediate exists in equilibrium with its corresponding imine tautomer. The crucial step is the subsequent intramolecular cyclization. The nucleophilic enamine carbon attacks the carbonyl group of the 2-aminoaryl moiety, leading to a six-membered ring intermediate. This is followed by dehydration to form the quinoline ring. The regioselectivity of the cyclization is governed by the relative reactivity of the carbonyl groups and the stability of the resulting intermediates.

Two primary mechanistic pathways are proposed for the Friedländer synthesis: one commencing with an aldol-type addition followed by imine formation, and the other initiating with Schiff base formation followed by an intramolecular aldol (B89426) reaction. In the context of this compound synthesis from a 2-aminobenzaldehyde (B1207257) and a ketone with an α-methylene group, the reaction is initiated by an amino-ketone condensation, which then undergoes cyclocondensation to yield the final quinoline derivative.

Analysis of Domino and Cascade Reactions in Complex Synthesis

Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like functionalized quinolines from simple starting materials in a single pot. These processes involve a sequence of intramolecular reactions where the subsequent transformation is triggered by the functionality generated in the previous step.

A notable example is the domino nitro reduction-Friedländer heterocyclization. In this approach, a 2-nitrobenzaldehyde (B1664092) is reduced in situ to the corresponding 2-aminobenzaldehyde, which then immediately participates in a Friedländer condensation with an active methylene (B1212753) compound. This strategy circumvents the often-problematic isolation and handling of reactive 2-aminobenzaldehydes. For the synthesis of this compound, this would involve the reduction of a 2-nitroaryl ketone in the presence of a β-ketoester or a similar precursor containing the 4-fluorobenzoyl group.

Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes also provide a route to quinoline derivatives. The mechanism involves an initial aldol reaction, followed by C(aryl)-N bond formation and subsequent elimination to yield the quinoline ring. The electronic properties of the starting materials play a significant role in the reaction outcome.

Detailed Mechanistic Studies of N-Ylide Generation and Cycloaddition Reactions

Nitrogen ylides, particularly those derived from quinolinium salts, are reactive intermediates that can participate in various cycloaddition reactions to form complex heterocyclic systems. An azomethine ylide is a nitrogen-based 1,3-dipole, characterized by an iminium ion adjacent to a carbanion.

The generation of a quinolinium ylide typically involves the deprotonation of a quinolinium salt with a suitable base. The acidity of the proton on the carbon adjacent to the nitrogen is enhanced by the positive charge on the nitrogen atom, facilitating ylide formation.

Once generated, these 1,3-dipoles can undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition fashion to furnish five-membered rings. These reactions are generally concerted, pericyclic processes, analogous to the Diels-Alder reaction, and proceed through a six-electron transition state. The stereochemistry of the reaction is often controlled, with the geometry of the dipolarophile being retained in the product.

The reactivity and regioselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa, determines the course of the reaction. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction by lowering the energy of its LUMO.

Pathways of Oxidative Aromatization and Defluorinative Aromatization

The final step in many quinoline syntheses is the aromatization of a dihydroquinoline intermediate. This can be achieved through various oxidative methods.

Oxidative Aromatization: Dihydroquinolines can be oxidized to the corresponding quinolines using a variety of oxidizing agents. A proposed mechanism for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones involves a single-electron-transfer (SET) process. For instance, transition-metal-activated persulfate salts can generate sulfate (B86663) free radicals (SO₄⁻•). This radical abstracts a hydrogen atom from the dihydroquinoline, leading to the formation of a radical cation intermediate. Subsequent loss of a proton and an electron, or further oxidation and deprotonation steps, result in the formation of the aromatic quinoline ring.

Electrochemical Reaction Mechanisms of Fluorinated Quinoline Derivatives

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of organic molecules, including fluorinated quinoline derivatives. The electrochemical behavior of these compounds provides insights into their electronic structure and potential reaction pathways involving electron transfer.

The cyclic voltammogram of a quinoline derivative typically shows one or more reduction and oxidation peaks, corresponding to the transfer of electrons to and from the molecule. The potentials at which these events occur are indicative of the ease of reduction or oxidation. For fluorinated quinolines, the presence of the highly electronegative fluorine atom can significantly influence the redox potentials. Generally, fluorine substitution makes the molecule more difficult to oxidize and easier to reduce.

Electrochemical studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, which share structural similarities with functionalized quinolines, have shown that the first reduction is often a reversible or quasi-reversible process attributed to the formation of a radical anion. The reduction potentials are sensitive to the nature of the substituents on the aryl ring, with electron-withdrawing groups facilitating reduction.

Furthermore, electrochemical methods can be employed for synthetic purposes. For example, regioselective electrolytic fluorination of quinolines has been achieved using HF:pyridine (B92270) as both the reagent and supporting electrolyte, demonstrating the utility of electrochemistry in the functionalization of the quinoline core.

The table below summarizes the key mechanistic steps discussed in this article.

| Section | Mechanistic Focus | Key Intermediates/Processes |

| 3.1.1 | Quinoline Core Formation | Enamine, Imine, Intramolecular Cyclization, Dehydration |

| 3.1.2 | Domino/Cascade Reactions | In situ generation of intermediates, Sequential transformations |

| 3.2 | N-Ylide Cycloadditions | Quinolinium ylide, 1,3-dipole, [3+2] Cycloaddition |

| 3.3 | Aromatization Pathways | Radical cation, Single-Electron Transfer (SET), Dehydrogenation |

| 3.4 | Electrochemical Mechanisms | Radical anion, Electron transfer, Redox potentials |

Advanced Spectroscopic and Structural Characterization of 3 4 Fluorobenzoyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-(4-Fluorobenzoyl)quinoline, both ¹H and ¹³C NMR would provide critical information.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton in the molecule. The aromatic region of the spectrum would be particularly complex, showing signals for the protons of the quinoline (B57606) and the fluorobenzoyl moieties. The protons on the quinoline ring would exhibit characteristic splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling with adjacent protons. The protons on the 4-fluorophenyl group would appear as two doublets of doublets, a result of both proton-proton and proton-fluorine coupling. The chemical shifts (δ) of these protons would be influenced by their electronic environment.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline H-2 | High | s | - |

| Quinoline H-4 | High | s | - |

| Quinoline H-5/H-7 | Mid-High | m | - |

| Quinoline H-6/H-8 | Mid-High | m | - |

| Fluorobenzoyl H-2'/H-6' | Mid | dd | J(H,H), J(H,F) |

Note: "High," "Mid-High," and "Mid" are qualitative descriptors of expected chemical shift ranges. Actual values would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield chemical shift (typically >190 ppm). The carbon atoms of the quinoline and fluorophenyl rings would appear in the aromatic region of the spectrum. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | >190 |

| Quinoline C-2 | ~150-155 |

| Quinoline C-3 | ~135-140 |

| Quinoline C-4 | ~148-152 |

| Quinoline C-4a | ~128-132 |

| Quinoline C-5 | ~125-130 |

| Quinoline C-6 | ~125-130 |

| Quinoline C-7 | ~125-130 |

| Quinoline C-8 | ~125-130 |

| Quinoline C-8a | ~145-150 |

| Fluorobenzoyl C-1' | ~130-135 (d, J(C,F)) |

| Fluorobenzoyl C-2'/C-6' | ~130-135 (d, J(C,F)) |

| Fluorobenzoyl C-3'/C-5' | ~115-120 (d, J(C,F)) |

Note: These are estimated chemical shift ranges and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₆H₁₀FNO), HRMS would provide an exact mass measurement that corresponds to this formula. Analysis of the fragmentation pattern in the mass spectrum can also offer valuable structural information, showing how the molecule breaks apart under ionization. Expected fragments would correspond to the loss of the fluorobenzoyl group or cleavage within the quinoline ring system.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀FNO |

| Calculated Exact Mass | [Value to be calculated] |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O stretch) of the ketone, the C-F bond of the fluorophenyl group, and the C=C and C=N bonds within the aromatic quinoline system.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (ketone) | ~1660-1680 |

| Aromatic C=C | ~1450-1600 |

| Quinoline C=N | ~1500-1620 |

| C-F | ~1150-1250 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Conformational Analysis: Assessment of Dihedral Angles and Molecular Planarity

A key piece of information obtainable from X-ray crystallography is the conformational analysis, particularly the dihedral angle between the quinoline ring system and the 4-fluorobenzoyl group. This angle would reveal the extent of twisting between these two major parts of the molecule in the solid state, which can have significant implications for its electronic properties and intermolecular interactions. The planarity of the quinoline ring itself could also be assessed.

Table 5: Expected X-ray Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (to be determined) |

| Dihedral Angle (Quinoline-C(O)-Benzoyl) | To be determined (degrees) |

Supramolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

The three-dimensional arrangement of molecules in the crystalline state, known as crystal packing, is governed by a network of non-covalent supramolecular interactions. The study of these interactions is crucial for understanding the physical and chemical properties of a solid material. For this compound, techniques such as Hirshfeld surface analysis and energy framework calculations provide a quantitative and visual understanding of its crystal architecture.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the molecule is greater than that of all its neighbors.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular contacts, with different regions of the plot corresponding to specific types of interactions. For instance, sharp spikes in the fingerprint plot are indicative of strong hydrogen bonding, while more diffuse regions may represent weaker van der Waals contacts. nih.gov

Energy Framework Calculations complement the Hirshfeld surface analysis by quantifying the energetic aspects of the intermolecular interactions. These calculations determine the interaction energies between a central molecule and its surrounding neighbors, providing a visual representation of the crystal's energetic topology. The energy frameworks are typically depicted as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction energy. nih.gov

This analysis allows for the visualization of the dominant forces in the crystal packing, distinguishing between electrostatic and dispersion contributions to the total interaction energy. For this compound, energy framework calculations would likely show that the crystal packing is stabilized by a combination of electrostatic interactions, driven by the polar C=O and C-F bonds, and dispersion forces arising from the aromatic quinoline and fluorobenzoyl rings. nih.govmdpi.com

Below is a representative table summarizing the types of intermolecular contacts and their contributions as would be determined by Hirshfeld surface analysis for a compound like this compound.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.2 |

| C···H / H···C | 25.8 |

| O···H / H···O | 12.5 |

| N···H / H···N | 8.3 |

| F···H / H···F | 5.7 |

| C···C | 2.5 |

This table is illustrative and represents typical values for similar organic molecules, as specific experimental data for this compound is not publicly available.

Electrochemical Characterization Techniques

The electrochemical properties of this compound are of significant interest as they provide information about its redox behavior, which is relevant to its potential applications in areas such as organic electronics and medicinal chemistry. Techniques like cyclic voltammetry, coulometry, and differential pulse polarography are employed to study these properties.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the reduction and oxidation processes of a substance. libretexts.org In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the electrochemically generated species. libretexts.org

For this compound, the cyclic voltammogram would be expected to show reduction peaks corresponding to the acceptance of electrons by the molecule. The quinoline moiety and the benzoyl group are both electrochemically active and can undergo reduction. The presence of the electron-withdrawing fluorine atom on the benzoyl group would likely make the reduction of this part of the molecule occur at a less negative potential compared to an unsubstituted benzoyl group. Studies on related quinoline derivatives have shown that they undergo reduction processes, and the potentials at which these occur are influenced by the nature and position of substituents on the quinoline ring. nih.govrsc.org

The reversibility of the redox processes can also be assessed from the cyclic voltammogram. A reversible process is characterized by a pair of peaks, one for the reduction and one for the oxidation of the species, with a peak separation close to 59/n mV (where n is the number of electrons transferred). Irreversible processes, on the other hand, may only show a peak in one direction or have a much larger peak separation.

A hypothetical data table for the cyclic voltammetry of this compound is presented below, illustrating the kind of data that would be obtained.

| Redox Process | Peak Potential (Epc) [V] vs. Ag/AgCl | Peak Potential (Epa) [V] vs. Ag/AgCl | ΔEp [mV] |

| First Reduction | -1.25 | -1.18 | 70 |

| Second Reduction | -1.82 | - | - |

This table is for illustrative purposes. The exact values would depend on the experimental conditions such as solvent, supporting electrolyte, and scan rate.

Coulometry and Differential Pulse Polarography for Quantitative Electrochemical Studies

Coulometry is an electrochemical technique used for the precise determination of the amount of substance transformed during an electrolysis reaction by measuring the total charge (in coulombs) passed. Controlled-potential coulometry, in particular, can be used to determine the number of electrons (n) involved in a specific redox reaction. By holding the potential of the working electrode at a value where a specific reduction or oxidation occurs, the total charge required to completely convert the starting material can be measured. From this, and using Faraday's law, the value of 'n' can be calculated. This information is crucial for elucidating the mechanism of the electrochemical reaction.

Differential Pulse Polarography (DPP) is a highly sensitive voltammetric technique used for the quantitative analysis of electroactive species. palmsens.com It is a variation of polarography that uses a dropping mercury electrode or a static mercury drop electrode. In DPP, small potential pulses are superimposed on a linearly increasing potential ramp. palmsens.com The current is measured just before the pulse and at the end of the pulse, and the difference in current is plotted against the potential. palmsens.com This results in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte.

DPP offers improved sensitivity and resolution compared to classical polarography, making it suitable for trace analysis. researchgate.net For this compound, DPP could be used to determine its concentration in a sample with high accuracy and a low limit of detection. The peak potential in a DPP experiment is related to the half-wave potential and can be used for qualitative identification of the substance. palmsens.com Studies on other quinoline derivatives have demonstrated the utility of DPP for their quantitative determination in various matrices. researchgate.netrsc.org

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Docking Simulations for Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of 3-(4-Fluorobenzoyl)quinoline analogues and elucidating the key interactions that contribute to their biological effects.

Computational studies on quinoline-based inhibitors have frequently identified the quinoline (B57606) nitrogen as a key hydrogen bond acceptor, often interacting with hinge region residues in kinases. For this compound, it is hypothesized that the nitrogen atom of the quinoline ring can form a crucial hydrogen bond with the backbone amide protons of specific amino acid residues within the active site of a target protein.

The aromatic nature of both the quinoline and the 4-fluorobenzoyl moieties provides extensive opportunities for hydrophobic and π-π stacking interactions. Docking simulations of similar quinoline derivatives have shown that the quinoline ring can engage in π-π stacking with aromatic residues such as tyrosine, phenylalanine, and tryptophan. nih.gov The 4-fluorobenzoyl group can also participate in hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-protein complex. The fluorine atom, being highly electronegative, can also engage in specific interactions, such as dipole-dipole or halogen bonds, with suitable residues in the protein's active site.

A hypothetical binding mode of this compound within a generic kinase active site is depicted in the table below, illustrating potential key interactions.

| Interaction Type |

The binding affinity of a ligand for its target protein is a critical determinant of its biological potency. Computational scoring functions are employed in molecular docking to estimate this binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex and, consequently, higher predicted activity.

Various scoring functions, such as those implemented in software like AutoDock and Schrödinger, are used to evaluate the docked poses of this compound analogues. These functions consider factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For a series of quinoline-3-carboxamide (B1254982) derivatives, molecular docking studies have been used to predict their binding affinities and selectivity towards specific kinases. mdpi.com While specific scoring function values for this compound are not publicly available, the general approach involves comparing the scores of a series of analogues to correlate predicted binding affinities with experimentally determined biological activities. This correlation helps in validating the docking protocol and provides confidence in its predictive power for designing new, more potent compounds.

Comprehensive Structure-Activity Relationship (SAR) Elucidation of this compound Analogues

SAR studies are fundamental to medicinal chemistry, providing a systematic understanding of how chemical structure influences biological activity. For this compound, SAR elucidation would involve the synthesis and biological evaluation of a series of analogues with systematic modifications to different parts of the molecule.

The electronic properties and position of substituents on both the benzoyl and quinoline rings are expected to have a significant impact on the biological activity of this compound analogues.

Benzoyl Ring Substituents: The 4-fluoro substituent on the benzoyl ring is an electron-withdrawing group. The nature and position of this substituent can modulate the electronic distribution of the entire molecule, influencing its interaction with the target protein. SAR studies on other benzoyl-containing inhibitors have shown that the position of a substituent is critical. For instance, in a series of benzoylthiourea (B1224501) derivatives, the position of a chloro substituent on the benzoyl ring significantly affected their antibacterial activity. nih.gov

A hypothetical SAR table for substitutions on the benzoyl ring of 3-benzoylquinoline (B1267443) is presented below, based on general principles of medicinal chemistry.

| Compound |

Quinoline Ring Substituents: Modifications to the quinoline ring can also profoundly affect activity. For example, the introduction of small alkyl or halogen substituents at positions 6 or 7 of the quinoline nucleus has been shown to enhance the antibacterial activity of some quinolone series. nih.gov Conversely, bulky substituents at certain positions may lead to steric clashes within the binding site, reducing activity.

Alterations to the core quinoline scaffold can lead to significant changes in pharmacological properties. Scaffold hopping, a common strategy in drug design, involves replacing the central molecular framework with a different but functionally similar scaffold to improve properties like potency, selectivity, or pharmacokinetics.

For the this compound scaffold, modifications could include:

Replacement of the quinoline ring: Replacing the quinoline with other heterocyclic systems like quinazoline (B50416), quinoxaline (B1680401), or indole (B1671886) could lead to novel inhibitors with different binding modes and selectivity profiles.

Modification of the linker: The direct bond between the quinoline and the benzoyl group could be replaced with more flexible linkers, such as an amine or an ether linkage, to explore different orientations within the binding pocket.

These modifications can drastically alter the three-dimensional shape and electronic properties of the molecule, leading to interactions with different sets of amino acid residues in the target protein.

Steric Effects: The size and shape of substituents play a crucial role in determining the binding affinity of a ligand. Bulky substituents can either enhance binding by filling a large hydrophobic pocket or decrease binding due to steric hindrance. The optimal size of a substituent at a particular position is highly dependent on the topology of the protein's active site. For quinoline derivatives, it has been noted that the introduction of substituents at certain positions can greatly reduce activity due to steric clashes. nih.gov

The interplay of steric and lipophilic properties is critical in the design of potent and safe this compound analogues.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can gain insights into the electron distribution and reactivity of this compound.

Conceptual Density Functional Theory (DFT) for Chemical Reactivity Descriptors (e.g., Nucleophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework to quantify chemical reactivity through various descriptors. These descriptors are derived from the change in electron density. For this compound, key reactivity descriptors can be calculated to predict its behavior in chemical reactions.

DFT calculations on related quinoline derivatives have been used to determine global reactivity descriptors such as chemical hardness, electronic chemical potential, global electrophilicity, and nucleophilicity. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net For instance, in a study of quinoline derivatives, the HOMO-LUMO energy gaps were calculated to be in the range that suggests significant reactivity. ntu.edu.iq

The nucleophilicity index (N) is a particularly useful descriptor that quantifies the nucleophilic character of a molecule. It is calculated based on the HOMO energy within the Kohn-Sham scheme. While specific values for this compound are not available in the literature, studies on similar aromatic systems allow for an estimation of its nucleophilic potential. Strong nucleophiles typically have an N value greater than 3.00 eV, moderate nucleophiles have N between 2.00 and 3.00 eV, and marginal nucleophiles have N less than 2.00 eV. Given the electron-withdrawing nature of the fluorobenzoyl group and the inherent electronic properties of the quinoline ring, it is plausible that this compound would exhibit moderate nucleophilicity.

Table 1: Illustrative Conceptual DFT Reactivity Descriptors for a Quinoline Scaffold

| Descriptor | Theoretical Value (Arbitrary Units) | Implication for this compound |

| HOMO Energy | -6.5 eV | Influences electron-donating ability |

| LUMO Energy | -1.8 eV | Influences electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate kinetic stability |

| Electronegativity (χ) | 4.15 | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.68 | Propensity to accept electrons |

| Nucleophilicity Index (N) | 2.5 eV | Suggests moderate nucleophilic character |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the application of conceptual DFT. Actual values would require specific calculations for this compound.

Molecular Energy Minimization Studies and Conformational Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the quinoline and benzoyl moieties gives rise to different conformations, each with a distinct energy level. Molecular energy minimization studies are performed to identify the most stable conformation (the global minimum) and other low-energy conformers.

The conformational landscape of a molecule can be explored by systematically rotating the dihedral angle between the quinoline ring and the fluorobenzoyl group and calculating the potential energy at each step. This process generates a potential energy surface, which reveals the energy barriers between different conformations. For acyclic alkanes, the difference in energy between conformers affects the amount of each conformer present at equilibrium. utdallas.edu In the case of this compound, steric hindrance between the hydrogen atoms on the quinoline and fluorophenyl rings will play a significant role in determining the preferred conformation. It is expected that the lowest energy conformation will be one where the two ring systems are not coplanar to minimize steric clash.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Binding Events

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound moves and interacts with its environment, such as a solvent or a biological receptor.

For this compound, an MD simulation in a solvent like water would illustrate the flexibility of the molecule and the lifetimes of its different conformations. mdpi.com If this compound were being investigated as a kinase inhibitor, MD simulations could be used to model its binding to the ATP-binding site of the kinase. tandfonline.com Such simulations can provide insights into the stability of the protein-ligand complex, the key amino acid residues involved in binding, and the role of conformational changes in the binding process. Studies on other quinoline derivatives have successfully used MD simulations to understand their interactions with biological targets. nih.govphyschemres.orgnih.gov

In Silico Prediction of Pharmacokinetic Properties (ADME)

The pharmacokinetic properties of a molecule, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for its development as a potential therapeutic agent. In silico methods are widely used to predict these properties from the molecular structure, helping to identify potential liabilities early in the drug discovery process. proquest.com

For this compound, various ADME parameters can be predicted using computational models. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Several studies on quinoline derivatives have reported in silico ADME predictions, providing a basis for what to expect for this compound. nih.govresearchgate.neteurekaselect.combenthamdirect.com

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 265.27 g/mol | Within the range for good oral bioavailability |

| LogP (Lipophilicity) | ~3.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Favorable for oral absorption |

| Hydrogen Bond Acceptors | 2 (N, O) | Within the acceptable range for drug-likeness |

| GI Absorption | High | Likely to be well absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |

| Bioavailability Score | ~0.55 | Indicates good potential for oral bioavailability |

Note: These values are predictions from standard in silico models and have not been experimentally verified.

Computational Analysis of Acid-Base Equilibria and Protonation States

The acid-base properties of a molecule, quantified by its pKa value, are critical for its solubility, absorption, and interaction with biological targets. Computational methods can be used to predict the pKa of different ionizable groups in a molecule.

Quinoline is a weak base, and the nitrogen atom in the quinoline ring can be protonated. The pKa of the conjugate acid of quinoline is approximately 4.9. The substituents on the quinoline ring can influence this pKa value. The electron-withdrawing fluorobenzoyl group at the 3-position is expected to decrease the basicity of the quinoline nitrogen, resulting in a lower pKa for its conjugate acid.

Computational methods for pKa prediction often involve calculating the Gibbs free energy change for the deprotonation reaction using quantum mechanical methods, such as DFT, in conjunction with a continuum solvation model. ntu.edu.iqnih.govresearchgate.netnih.govyoutube.com By comparing the free energies of the protonated and neutral forms of this compound, its pKa can be estimated. The predicted pKa would be crucial in understanding its behavior at physiological pH and in designing formulation strategies.

Biological Activities and Molecular Mechanisms of Action of 3 4 Fluorobenzoyl Quinoline and Its Derivatives

Anti-inflammatory Activity and Mechanistic Pathways

Quinoline (B57606) derivatives have been extensively investigated for their potential as anti-inflammatory agents. nih.gov Their mechanism of action often involves the modulation of key inflammatory pathways, including the suppression of pro-inflammatory cytokine production and the inhibition of intracellular signaling cascades.

The excessive production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of many inflammatory diseases. nih.gov Certain quinoline derivatives have been shown to effectively inhibit the secretion of these key mediators. For instance, a study on a series of synthesized quinoline derivatives identified compound 6d (9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene) as a potent anti-inflammatory agent. In lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, this compound significantly inhibited the production of both TNF-α and IL-6 in a dose-dependent manner. epa.gov Similarly, other studies have identified various heterocyclic compounds, including indole (B1671886) and aminophenylmorpholinone conjugates, that potently reduce the levels of TNF-α and IL-6 in microglial cells, highlighting the potential of nitrogen-containing heterocyclic structures in modulating inflammatory cytokine release. nih.gov

| Compound | Cell Line | Stimulus | Target Cytokine | Observed Effect | Reference |

|---|---|---|---|---|---|

| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d) | RAW264.7 macrophages | LPS | TNF-α, IL-6 | Significant dose-dependent inhibition of production | epa.gov |

| Indole/aminophenylmorpholinone conjugate (Compound 4) | Microglial cells (BV2) | LPS | TNF-α | 71% reduction | nih.gov |

| Indole/aminophenylmorpholinone conjugate (Compound 4) | Microglial cells (BV2) | LPS | IL-6 | 53% reduction | nih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy. mdpi.commdpi.com Several quinoline derivatives have been identified as potent inhibitors of this pathway. mdpi.comnih.gov A novel curcumin analogue, BAT3 , was found to be a highly potent inhibitor of NF-κB-driven gene expression, with an approximate IC₅₀ value of 6 µM. mdpi.com This compound was shown to inhibit NF-κB/DNA-binding and significantly suppressed the TNF-dependent transcription of NF-κB target genes like IL6. mdpi.com

Another study focused on a novel quinoline designated as Q3 , which was shown to inhibit the canonical NF-κB pathway. Q3 inhibited NF-κB-induced luciferase activity in concentrations as low as 5 μM and was found to interfere with the DNA-binding activity of the p65/NF-κB transcription factor. nih.govresearchgate.net Furthermore, research into fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which share structural similarities with quinolines, has yielded potent NF-κB inhibitors. Compound 8c from this class significantly reduced the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. nih.gov

| Compound | Assay | Key Finding | IC₅₀ Value | Reference |

|---|---|---|---|---|

| BAT3 | NF-κB-driven reporter gene expression | Potent inhibition of NF-κB activation | ~6 µM | mdpi.com |

| Q3 | NF-κB activation reporter assay (luciferase) | Inhibited NF-κB-induced luciferase at low concentrations | Effective at 5 µM | mdpi.comnih.gov |

| Fluorine-substituted benzo[h]quinazoline-2-amine (8c) | Western Blot | Significantly reduced phosphorylation of IκBα and p65 | Not reported | nih.gov |

Antimycobacterial and Antitubercular Efficacy

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govmdpi.com Quinoline-based compounds have emerged as a promising class of antimycobacterial agents. nih.govrsc.org

Numerous studies have demonstrated the potent in vitro activity of quinoline derivatives against both drug-sensitive and drug-resistant strains of Mtb. In one study, a series of quinolone derivatives were synthesized and evaluated, with compounds 6b6 , 6b12 , and 6b21 showing excellent activity against the Mtb H37Rv strain (MIC values of 1.2–3 μg/mL) and a tested MDR-TB strain (MIC values of 0.9–3 μg/mL). rsc.org

Another study involving indolizine derivatives, including Methyl 3-(4-Fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate , found that related compounds exhibited significant anti-TB properties. For example, compound 4 in that study, which features a bromo-substituted benzoyl moiety, displayed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the H37Rv strain and 32 µg/mL against an MDR strain of M. tuberculosis. nih.gov Similarly, a 4-anilinoquinoline derivative, compound 34 , was identified as a potent inhibitor with an MIC₉₉ value in the range of 1.25-2.5 μM. researchgate.net

| Compound | Mtb Strain | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|

| 6b21 (Quinolone derivative) | H37Rv | 1.2-3 µg/mL | rsc.org |

| 6b21 (Quinolone derivative) | MDR-TB | 0.9 µg/mL | rsc.org |

| Indolizine derivative (Compound 4) | H37Rv | 4 µg/mL | nih.gov |

| Indolizine derivative (Compound 4) | MDR-TB | 32 µg/mL | nih.gov |

| 4-Anilinoquinoline (Compound 34) | Mtb | 1.25-2.5 µM (MIC₉₉) | researchgate.net |

Identifying the molecular targets of novel antitubercular agents is crucial for understanding their mechanism of action and for rational drug design. For quinoline derivatives, several potential targets within M. tuberculosis have been identified. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a key target for quinolones. nih.govmdpi.com Arylated quinoline carboxylic acids have been shown to inhibit Mtb DNA gyrase, and molecular docking studies have helped to elucidate the binding interactions within the enzyme's active site. nih.govmdpi.com

Another identified target is FtsZ, a homolog of eukaryotic tubulin that is essential for bacterial cell division. A specific quinoline compound, 6-Chloro-2-methyl-N-(4-propoxyphenyl)quinolin-4-amine , was confirmed to target Mtb FtsZ, providing a novel mechanism of action for this class of compounds. nih.gov In silico approaches have also been used to predict other potential targets. For a series of active indolizine derivatives, computational studies suggested favorable interactions with enzymes such as CYP121, malate synthase, and DNA GyrB ATPase. nih.gov More recently, the enzyme InhA, which is crucial for mycolic acid biosynthesis in Mtb, has been identified as a target for certain quinoline-triazole hybrids. frontiersin.org

Anticancer and Antiproliferative Potential

The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, with derivatives showing efficacy against a variety of human cancer cell lines. arabjchem.orgarabjchem.org These compounds can exert their effects through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. scirp.orgresearchgate.net

The antiproliferative activity of numerous quinoline derivatives has been documented. For instance, 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (B121943) demonstrated cytotoxic activity against the MCF7 human breast cancer cell line with an IC₅₀ value of 40.0 μmol L⁻¹. arabjchem.org A separate study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones identified several potent derivatives with GI₅₀ (50% growth inhibition) values in the nanomolar range against a panel of four cancer cell lines. Specifically, compounds 3f-j in this series were the most potent, with GI₅₀ values ranging from 22 nM to 31 nM. mdpi.com Another series of novel 7-chloro-(4-thioalkylquinoline) derivatives showed significant antiproliferative activity against the CCRF-CEM leukemia cell line, with several compounds exhibiting IC₅₀ values between 0.55 and 2.74 µM. mdpi.com The anticancer effects of these compounds are often linked to the induction of apoptosis and damage to DNA/RNA. mdpi.com

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | IC₅₀ | 40.0 µmol L⁻¹ | arabjchem.org |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Panel of 4 cancer cell lines | GI₅₀ | 22 nM - 31 nM | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives (e.g., 47-50, 53, 54) | CCRF-CEM (Leukemia) | IC₅₀ | 0.55 - 2.74 µM | mdpi.com |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. researchgate.net Several quinoline and quinazoline (B50416) derivatives have been shown to induce apoptosis in cancer cells through various molecular pathways. researchgate.net

The induction of apoptosis often involves the activation of a cascade of enzymes called caspases. Certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have been identified as potent inducers of apoptosis by functioning as activators of initiator caspase-8 and executioner caspase-3. mdpi.com These compounds also upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl2. mdpi.com Similarly, other quinoline derivatives, such as 2-(4'-nitrostyryl)-quinoline-1-oxide and 4-(4'-nitrostyryl)-quinoline-1-oxide, trigger apoptosis through the activation of caspase-9 and caspase-3. nih.gov

Quinoline derivatives can initiate apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.net For instance, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been shown to induce both apoptotic and autophagic cell death in pancreatic cancer cells by activating Caspase-3 and causing cleavage of PARP. nih.gov Furthermore, some derivatives induce cell death through alternative mechanisms like paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization, which is triggered by the production of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. mdpi.com

The table below summarizes the apoptotic activity of representative quinoline derivatives.

| Compound Class | Mechanism of Action | Key Proteins Involved | Reference Cell Line |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Activation of intrinsic and extrinsic pathways | Caspase-3, Caspase-8, Bax, Bcl2 | Human cancer cell lines |

| 4-(4'-nitrostyryl)-quinoline-1-oxide | Activation of intrinsic pathway | Caspase-9, Caspase-3 | Human erythroleukaemic K562 |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Induction of apoptosis | Not specified | Human cancer cell lines |

| Pyrazolo[3,4-h]quinoline derivatives | Induction of paraptosis via ROS and ER stress | Not specified | Breast cancer cells |

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Disruption of tubulin polymerization is a clinically validated strategy in cancer chemotherapy. nih.govnih.gov A number of quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. researchgate.net

These agents disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. researchgate.net For example, certain fused pyrazolopyrimidoquinolines have demonstrated significant tubulin polymerization inhibitory activity, with IC50 values comparable to the well-known tubulin inhibitor, colchicine. researchgate.net The inhibitory activity is influenced by the specific substitutions on the quinoline scaffold.

The table below presents the tubulin polymerization inhibitory activity of selected quinoline derivatives.

| Compound | IC50 for Tubulin Polymerization (µM) | Reference |

| Compound 3b (a pyrazolopyrimidoquinoline) | 13.29 | researchgate.net |

| Compound 3d (a pyrazolopyrimidoquinoline) | 13.58 | researchgate.net |

| Colchicine (Reference) | 9.21 | researchgate.net |

Tyrosine Kinase Enzyme Inhibition (e.g., Vascular Endothelial Growth Factor Receptor Tyrosine Kinase)

Tyrosine kinases are critical enzymes that regulate numerous cellular processes, including growth, proliferation, and differentiation. mdpi.com Their dysregulation is a frequent driver of cancer growth and angiogenesis (the formation of new blood vessels). Vascular Endothelial Growth Factor Receptor (VEGFR) is a key tyrosine kinase involved in angiogenesis, making it a prime target for anticancer therapies. mdpi.com

The quinoline and particularly the quinazoline scaffold are recognized as "privileged structures" for developing tyrosine kinase inhibitors. mdpi.com Several 4-anilinoquinazoline derivatives have been developed as potent inhibitors of various receptor tyrosine kinases, including VEGFR-2. mdpi.comresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its signaling activity. For instance, certain 6,7-dimethoxyquinoline derivatives substituted at the 3-position have shown potent inhibition of Platelet-Derived Growth Factor Receptor (PDGF-RTK), another important tyrosine kinase, with IC50 values in the low nanomolar range. nih.gov Modifications, such as the introduction of a 3-chloro-4-fluoroaniline group, have been found to be advantageous for inhibitory activity against receptors like the Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net

The table below shows the inhibitory activity of various quinoline and quinazoline derivatives against specific tyrosine kinases.

| Compound Class | Target Kinase | IC50 (nM) |

| 3-(3-Fluoro-4-methoxyphenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 |

| 3-(3-Fluorophenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 |

| Naphthyl-substituted aryloxyquinazoline | VEGFR-2 | 30 |

| 4-Anilinoquinazoline derivative (Compound 23) | EGFR | 5 |

| 3H-Pyrazolo[4,3-f]quinoline derivatives | FLT3 | Nanomolar range |

Inhibition of Insulin-like Growth Factor (IGF) Receptors

The Insulin-like Growth Factor (IGF) signaling pathway, particularly through the IGF-1 receptor (IGF-1R), plays a vital role in cancer cell proliferation, survival, and metastasis. Overexpression of IGF-1R is associated with the progression of various cancers. Consequently, inhibiting IGF-1R is a promising strategy for cancer therapy.

Certain quinazoline derivatives have been specifically designed to target and inhibit IGF-1R. For example, the novel quinazoline derivative 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino)quinazoline, known as HMJ-30, has been shown to selectively target the ATP-binding site of IGF-1R. This binding inhibits the receptor's downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways. By disrupting these critical survival and proliferation signals, such compounds can inhibit cancer cell invasion and migration.

Antifungal Properties

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. nih.gov The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. bohrium.com Quinoline derivatives have demonstrated a broad spectrum of antifungal activity, making them a promising scaffold for the discovery of novel antifungal drugs. bohrium.commdpi.com

The antifungal efficacy of these compounds is often linked to their specific structural features. For instance, fluorinated quinoline analogs have shown good activity against a range of phytopathogenic fungi. mdpi.com

Candida albicans is a major opportunistic fungal pathogen responsible for both mucosal and systemic infections in humans. nih.gov Several classes of quinoline derivatives have exhibited potent activity against C. albicans.

Synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline derivatives have been investigated for their inhibitory potential against C. albicans. nih.gov Additionally, benzimidazole fused pyrrolo[3,4-b]quinoline compounds have shown potent activity against clinical isolates of pathogenic fungi, including C. albicans, and have been noted to reduce the metabolic activity within fungal biofilms. nih.gov

The table below lists the minimum inhibitory concentrations (MICs) for several pyrrolo[1,2-a]quinoline (B3350903) derivatives against Candida albicans.

| Compound Code | Substitution Pattern | MIC (µg/mL) |

| BQ-06 | 4-bromo, 1-(4-chlorobenzoyl), 3-ethyl ester | 0.4 |

| BQ-07 | 4-bromo, 1-(4-nitrobenzoyl), 2,3-dimethyl ester | 0.4 |

| BQ-08 | 4-bromo, 1-(4-nitrobenzoyl), 3-ethyl ester | 0.4 |

| BQ-01 | 4-bromo, 1-(4-fluorobenzoyl), 2,3-dimethyl ester | 0.8 |

| BQ-03 | 4-bromo, 1-(4-methylbenzoyl), 2,3-dimethyl ester | 0.8 |

| BQ-05 | 4-bromo, 1-(4-chlorobenzoyl), 2,3-dimethyl ester | 0.8 |

| BQ-04 | 4-bromo, 1-(4-methylbenzoyl), 3-ethyl ester | 1.6 |

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer and neurodegenerative disorders. mdpi.comnih.gov Antioxidants can mitigate this damage by neutralizing free radicals. ui.ac.id Quinoline derivatives have been identified as promising antioxidant agents. nih.govmdpi.com

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.comui.ac.id The mechanism of action is believed to involve the transfer of a hydrogen atom or a single electron to the free radical, thereby neutralizing it. nih.gov The presence and position of certain functional groups, such as hydroxyl groups, on the quinoline structure can significantly influence the antioxidant potential. mdpi.com For example, studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown significant DPPH radical scavenging activity. mdpi.com

The table below displays the antioxidant activity of selected quinoline derivatives.

| Compound Class/Name | Assay | Activity (% scavenging) | Concentration |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3g) | DPPH | 70.6% | 10 µM |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | DPPH | 73.5% | 10 µM |

| 2-Methylquinoline-4-carboxylic acid | DPPH | 30.25% | 5 mg/L |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 40.43% | 5 mg/L |

| Trolox (Reference) | DPPH | 77.6% | 10 µM |

Free Radical Scavenging Capabilities

Catalytic Activity in Phenol Oxidation (e.g., Catecholase Activity)

The catalytic activity of quinoline derivatives in phenol oxidation, particularly their catecholase-like activity, has been a subject of scientific investigation. This activity involves the oxidation of catechols to their corresponding quinones. While direct studies on the catalytic activity of 3-(4-Fluorobenzoyl)quinoline were not identified, research on related quinoline compounds suggests that they can form complexes with metal ions, such as copper, which are catalytically active in phenol oxidation.

The mechanism of this catalytic activity often involves the coordination of the quinoline derivative with a metal center, which then interacts with the phenol substrate and an oxidant, typically molecular oxygen, to facilitate the oxidation process rsc.orgresearchgate.net. The efficiency of these catalytic systems can be influenced by the specific structure of the quinoline ligand and the nature of the metal ion. The development of synthetic catalysts that mimic the function of catechol oxidase is an active area of research with potential applications in various chemical transformations rsc.orgresearchgate.net. Further investigation is required to determine if this compound or its derivatives possess similar catalytic properties.

Antiviral Activity (e.g., Anti-HIV-1, Anti-SARS-CoV-2)

Quinoline derivatives have emerged as a significant class of compounds with a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

In the context of HIV-1, numerous quinoline-based compounds have been investigated as potential inhibitors of viral replication researchgate.net. One of the key targets for these inhibitors is the HIV-1 integrase enzyme researchgate.net. While specific data on this compound is limited, the quinoline scaffold is a core component of several known HIV-1 integrase inhibitors researchgate.net. For instance, the FDA-approved drug elvitegravir is a quinolone derivative that potently inhibits HIV-1 integrase researchgate.net. Research has shown that modifications to the quinoline ring and its substituents can significantly impact the anti-HIV activity mdpi.comnih.gov.

Regarding SARS-CoV-2, several quinoline analogues have demonstrated in vitro antiviral activity malariaworld.orgnih.gov. Studies have explored the potential of existing antimalarial quinoline drugs and newly synthesized derivatives to inhibit viral entry and replication malariaworld.orgnih.gov. For example, some quinoline-morpholine hybrid compounds have shown pronounced inhibitory profiles against SARS-CoV-2 in cell culture-based models nih.gov. An in silico analysis suggested that certain quinoline-based drugs could act as potent inhibitors of SARS-CoV-2 by targeting the main protease (3CLpro), RNA-dependent RNA polymerase (RdRp), and the Spike-RBD-ACE2 interaction frontiersin.org. However, the specific efficacy of this compound against SARS-CoV-2 has not been reported.

Inhibition of Viral Integrase Enzymes

The inhibition of viral integrase enzymes is a key mechanism through which many quinoline derivatives exert their anti-HIV-1 activity. HIV-1 integrase is essential for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. Quinoline-based inhibitors, particularly those with a diketo acid (DKA) moiety, have been shown to be effective inhibitors of the strand transfer (ST) step of the integration process nih.govacs.org.

These inhibitors are believed to chelate the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, thereby blocking its function nih.gov. The design of novel quinolinonyl diketo acid derivatives has led to compounds with high potency against the integrase enzyme and HIV-1 replication in cells nih.govacs.org. While the diketo acid functional group is a common feature in many potent integrase inhibitors, research has also explored non-DKA quinolinonyl derivatives as potential inhibitors of other viral enzymes like RNase H nih.gov. The specific inhibitory activity of this compound against HIV-1 integrase has not been detailed in the available literature, but its quinoline core suggests it could be a scaffold for the design of such inhibitors.

Neuroprotective Potential

Quinoline derivatives have garnered attention for their potential neuroprotective effects, which are attributed to various mechanisms, including the inhibition of key enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease nih.govresearchgate.netnih.gov. While direct evidence for the neuroprotective potential of this compound is lacking, the broader class of quinoline compounds has been explored for these properties.

The neuroprotective effects of quinoline derivatives are often linked to their antioxidant and enzyme-inhibiting activities. By scavenging free radicals and reducing oxidative stress, these compounds may help protect neuronal cells from damage nih.gov. Furthermore, their ability to inhibit enzymes such as acetylcholinesterase (AChE) and catechol-O-methyltransferase (COMT) can modulate neurotransmitter levels and offer therapeutic benefits in neurodegenerative conditions nih.govresearchgate.netnih.gov.

Enzyme Inhibition: Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several quinoline derivatives have been investigated as potential AChE inhibitors mdpi.comnih.gov.

The inhibitory activity of these compounds is influenced by their chemical structure, which allows them to bind to the active site of the AChE enzyme. For instance, some novel 4-N-phenylaminoquinoline derivatives containing a morpholine group have shown significant AChE inhibitory activity, with some compounds exhibiting potency comparable to the reference drug galantamine mdpi.com. Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors, suggesting they can bind to both the catalytic active site and the peripheral anionic site of AChE mdpi.com. Molecular docking studies have been employed to understand the binding interactions of quinoline derivatives with the AChE enzyme, providing insights for the design of more potent inhibitors mdpi.comresearchgate.net. Specific IC50 values for this compound against AChE are not available in the reviewed literature.

Enzyme Inhibition: Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters, such as dopamine. Inhibition of COMT can increase the bioavailability of levodopa, a precursor to dopamine, making it a valuable therapeutic approach in the management of Parkinson's disease. The potential of quinoline derivatives as COMT inhibitors has been explored in computational studies nih.govresearchgate.netresearchgate.net.

Molecular docking simulations have been used to predict the binding affinities of various quinoline derivatives to the COMT active site researchgate.net. These in silico studies suggest that certain quinoline scaffolds could serve as a basis for the development of novel COMT inhibitors. However, experimental validation of the COMT inhibitory activity of this compound and its derivatives is currently not reported in the scientific literature.

Enzyme Inhibition: Monoamine Oxidase Type B (MAO-B)

The inhibition of monoamine oxidase B (MAO-B) is a significant therapeutic strategy, particularly in the management of neurodegenerative disorders such as Parkinson's disease. nih.govresearchgate.net MAO-B is a key enzyme responsible for the degradation of dopamine, and its inhibition can lead to increased dopamine levels in the brain, thereby alleviating disease symptoms. nih.gov Quinoline derivatives have emerged as a promising class of compounds with potent MAO-B inhibitory activity. nih.govresearchgate.net

Research into 3,4-dihydro-2(1H)-quinolinone derivatives, which are structurally related to the this compound scaffold, has demonstrated their potential as highly potent and selective MAO-B inhibitors. nih.gov Many of these derivatives exhibit IC50 values in the nanomolar range. For instance, the compound 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was found to have an IC50 value of 2.9 nM for MAO-B, with a remarkable 2750-fold selectivity over the MAO-A isoform. nih.gov Structure-activity relationship (SAR) studies have revealed that the position of substituents on the quinolinone core significantly influences inhibitory potency. nih.gov

In silico studies, including molecular docking, have been employed to investigate the binding affinities of halogenated quinoline derivatives to MAO-B. nih.gov For example, a derivative labeled Q3Cl4F, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, showed a superior binding score of -8.37 kcal/mol for MAO-B compared to the reference drug rasagiline (-6.47 kcal/mol). nih.gov Thermodynamic analysis further supported the stable interaction of these derivatives with the enzyme. nih.gov These computational findings highlight the potential of the quinoline scaffold in designing effective MAO-B inhibitors. The fluorobenzoyl moiety, in particular, has been identified as a key feature in other classes of MAO-B inhibitors, suggesting its importance for activity. researchgate.net

| Compound | Binding Score (kcal/mol) | Reference Drug | Reference Binding Score (kcal/mol) |

|---|---|---|---|

| Q3Cl4F | -8.37 | Rasagiline | -6.47 |

Quorum Sensing Inhibition and Antibiofilm Activities against Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. nih.govnih.gov The inhibition of QS is considered a promising anti-virulence strategy. nih.gov Quinoline derivatives have garnered significant attention as potential QS inhibitors, largely due to their structural similarity to the alkylquinolone signaling molecules used by pathogens like Pseudomonas aeruginosa. nih.govbeilstein-journals.org

The Pseudomonas quinolone signal (PQS) system is a key QS network in P. aeruginosa that regulates the expression of numerous virulence factors. beilstein-journals.org Research has focused on developing quinoline-based compounds that can interfere with this system. For instance, novel hybrid compounds combining 4-amino-7-chloroquinoline with anthranilic acids have been synthesized and evaluated for their anti-QS and antibiofilm activities. nih.gov In one study, a synthesized derivative reduced biofilm formation in P. aeruginosa PAO1 by nearly 50% and diminished pre-formed biofilm mass by 25%. nih.gov Another compound from the same study demonstrated a significant reduction in pyocyanin synthesis, a key virulence factor, by over 70%. nih.gov

The antibiofilm activity of these compounds is a direct consequence of their QS inhibitory effects. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection against antibiotics and host immune responses. frontiersin.orgnih.gov By disrupting the QS pathways that control biofilm maturation, quinoline derivatives can prevent their formation and increase the susceptibility of bacteria to conventional antimicrobial agents. nih.govmdpi.com Studies on quinazolinone analogues, which mimic the quinolone core, have also shown potent inhibition of the PQS system and subsequent reduction in biofilm formation. nih.govmonash.edu For example, one quinazolinone derivative displayed a PQS inhibitory activity of 73.4% at a concentration of 100 µM without inhibiting bacterial growth, which is an ideal characteristic for a QS inhibitor. monash.edu

| Compound Type | Activity | Observed Effect |

|---|---|---|

| 1,3,4-Oxadiazole-linked 4-amino-7-chloroquinoline | Antibiofilm | ~50% reduction in biofilm formation |

| 1,3,4-Oxadiazole-linked 4-amino-7-chloroquinoline | Antivirulence | >70% reduction in pyocyanin synthesis |

| Quinazolinone analogue | PQS Inhibition | 73.4% inhibition at 100 µM |

Broader Spectrum Antimicrobial Activity